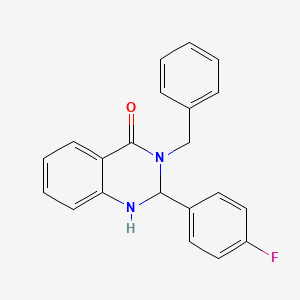

3-Benzyl-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one

Beschreibung

3-Benzyl-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a bicyclic quinazolin-4-one core substituted with a benzyl group at position 3 and a 4-fluorophenyl moiety at position 2. The presence of the 4-fluorophenyl group enhances electronegativity and may influence intermolecular interactions, such as hydrogen bonding or π-stacking, which are critical for biological activity and crystallographic packing .

Eigenschaften

CAS-Nummer |

404932-10-1 |

|---|---|

Molekularformel |

C21H17FN2O |

Molekulargewicht |

332.4 g/mol |

IUPAC-Name |

3-benzyl-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one |

InChI |

InChI=1S/C21H17FN2O/c22-17-12-10-16(11-13-17)20-23-19-9-5-4-8-18(19)21(25)24(20)14-15-6-2-1-3-7-15/h1-13,20,23H,14H2 |

InChI-Schlüssel |

AIPXTGKIFBDKBO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)F |

Löslichkeit |

1.4 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Multi-Component Synthesis via Isatoic Anhydride, Benzylamine, and 4-Fluorobenzaldehyde

The most direct and efficient route to 3-benzyl-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one involves a one-pot, solvent-free reaction of isatoic anhydride, benzylamine, and 4-fluorobenzaldehyde. This method, adapted from Wang et al. , leverages the inherent reactivity of isatoic anhydride, which undergoes ring-opening by benzylamine to form an intermediate anthranilamide derivative. Subsequent condensation with 4-fluorobenzaldehyde facilitates cyclization, yielding the quinazolinone core (Scheme 1).

Reaction Conditions

The absence of solvents and catalysts aligns with green chemistry principles, minimizing waste and energy consumption. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure, with characteristic signals for the benzyl (δ 4.30–4.50 ppm, singlet) and 4-fluorophenyl (δ 7.05–7.45 ppm, doublet) groups .

Table 1. Optimization of Multi-Component Reaction

| Aldehyde | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 4-Fluorobenzaldehyde | 100 | 2 | 89 |

| 4-Fluorobenzaldehyde | 110 | 3 | 92 |

Catalytic Oxidative Coupling Using Graphene Oxide Nanosheets

An alternative method employs graphene oxide (GO) nanosheets and oxone as an oxidizing agent in aqueous media . Anthranilamide reacts with 4-fluorobenzaldehyde to form 2-(4-fluorophenyl)-2,3-dihydroquinazolin-4(3H)-one, followed by benzylation at position 3 using benzyl bromide (Scheme 2).

Reaction Conditions

-

Catalyst: GO nanosheets (25 mg)

-

Oxidizing Agent: Oxone (307 mg)

-

Solvent: Water (3 mL)

-

Temperature: Room temperature

-

Time: 12 hours (cyclization) + 6 hours (benzylation)

Stepwise Synthesis via Thiourea Intermediate and Alkylation

A stepwise approach, derived from antimicrobial quinazolinone syntheses , involves constructing the 4-fluorophenyl moiety first. 4-Fluoroaniline reacts with carbon disulfide and sodium hydroxide to form a dithiocarbamate intermediate, which is methylated and cyclized with methyl anthranilate. Subsequent displacement of the methylthio group with hydrazine hydrate yields 2-hydrazino-3-(4-fluorophenyl)quinazolin-4-one, which is benzylated via nucleophilic substitution (Scheme 3).

Key Steps

-

Thiourea Formation: 4-Fluoroaniline + CS₂ → Sodium dithiocarbamate (83% yield) .

-

Cyclization: Methyl anthranilate + methylated dithiocarbamate → 3-(4-fluorophenyl)-2-thioxoquinazolin-4-one (72% yield) .

-

Benzylation: Reaction with benzyl bromide in ethanol (65% yield) .

While this method offers precise control over substituent placement, the multi-step process reduces overall efficiency (total yield: ~40%).

Comparative Analysis of Synthetic Methods

Table 2. Method Comparison

| Parameter | Multi-Component | Catalytic Oxidative | Stepwise |

|---|---|---|---|

| Steps | 1 | 2 | 4 |

| Yield (%) | 89–92 | 78 | 40 |

| Reaction Time (h) | 2–3 | 18 | 48 |

| Solvent Use | None | Water | Ethanol/DMSO |

| Environmental Impact | Low | Moderate | High |

The multi-component method excels in yield and sustainability, whereas the catalytic route balances moderate yields with mild conditions. The stepwise approach, though flexible, is less practical for large-scale synthesis.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Benzyl-2-(4-Fluorphenyl)-1,2-dihydrochinazolin-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinazolinonderivate mit verschiedenen Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Dihydrochinazolinonderivaten führen.

Substitution: Die Benzyl- und Fluorphenylgruppen können Substitutionsreaktionen mit verschiedenen Nukleophilen und Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Es werden Reagenzien wie Halogene, Alkylhalogenide und metallorganische Verbindungen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Chinazolinone, die je nach Art der Substituenten unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Antitumor Properties

Research indicates that derivatives of 3-benzyl-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one exhibit significant antitumor activity. In vitro studies have shown that certain synthesized derivatives demonstrate growth inhibition of various cancer cell lines. For example, compounds derived from this structure have been compared to established chemotherapeutics such as 5-fluorouracil and gefitinib, showing comparable or superior growth inhibitory concentrations (GI50) .

Table 1: Antitumor Activity of Quinazolinone Derivatives

| Compound | GI50 (µM) | Comparison Drug | GI50 (µM) |

|---|---|---|---|

| Compound 7 | 17.90 | 5-Fluorouracil | 18.60 |

| Compound 19 | 6.33 | Gefitinib | 3.24 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests reveal that it exhibits antibacterial effects that are often more pronounced than antifungal activities. The structure's unique substituents contribute to its efficacy against various pathogenic bacteria and fungi, suggesting potential applications in treating infectious diseases .

Study on Antitumor Activity

A comprehensive study by researchers synthesized various derivatives based on the quinazolinone scaffold and tested their antitumor efficacy against multiple cancer cell lines. The findings highlighted specific structural modifications that enhanced biological activity, emphasizing the importance of substituent choice in the design of effective antitumor agents .

Antimicrobial Evaluations

In another study, a series of quinazolinone derivatives were synthesized and screened for antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicated that certain modifications led to improved antibacterial profiles, particularly against resistant strains .

Wirkmechanismus

The mechanism of action of 3-Benzyl-2-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Quinazolinone Derivatives

Key Observations:

Substituent Impact: Replacement of the 4-fluorophenyl group in the target compound with pyridinyl (as in ) reduces similarity (0.70 vs. 0.68 for imidazo-pyrazinone derivatives), likely due to altered electronic profiles and hydrogen-bonding capacity.

Biological Activity: Benzothiazole derivatives (e.g., compounds 4a–4g and 5 in ) exhibit concentration-dependent growth modulation in plants, suggesting that the target quinazolinone may share analogous bioactivity, though specific data is absent.

Crystallographic Behavior: Isostructural compounds with fluorophenyl groups (e.g., ) adopt planar conformations except for perpendicular fluorophenyl orientations, which may contrast with the quinazolinone core’s rigidity.

Physicochemical and Crystallographic Properties

Table 2: Crystallographic and Computational Data

Key Observations:

Hydrogen Bonding: The quinazolinone’s carbonyl group (C=O) may act as a hydrogen-bond acceptor, analogous to thiazole-pyrazole derivatives in , but with distinct donor groups (e.g., NH vs. CH).

Software Utilization : SHELXL, a widely used refinement tool , is inferred for the target compound’s structural analysis, ensuring high precision in bond-length and angle calculations compared to older methods.

Research Findings and Implications

- Crystallographic Trends : Compounds with fluorophenyl groups (e.g., ) frequently exhibit triclinic symmetry and complex packing motifs, which may influence solubility and bioavailability.

- Synthetic Challenges : The integration of fluorophenyl groups (as in ) requires precise control of reaction conditions to avoid byproducts, a consideration likely applicable to the target compound’s synthesis.

Biologische Aktivität

3-Benzyl-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one is a compound within the quinazolinone family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity through synthesis methods, cytotoxicity studies, and molecular docking analyses.

Chemical Structure and Properties

- Molecular Formula : C21H17FN2O

- Molecular Weight : 332.4 g/mol

The compound features a fused bicyclic structure that includes a benzene ring and a quinazoline moiety, with a benzyl group and a 4-fluorophenyl substituent enhancing its chemical properties. Quinazolinones are recognized for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory effects.

Synthesis Methods

Various synthesis strategies have been developed for producing this compound. Notable methods include:

- Multi-component Strategies : Utilizing click reactions to assemble derivatives efficiently.

- Catalyst-Free Approaches : Employing hydrophobically-directed methods for functionalized derivatives .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cancer cell lines to evaluate the effectiveness of this compound. The results are summarized below:

| Cell Line | IC50 Value (μM) | Reference Compound (e.g., 5-Fluorouracil) |

|---|---|---|

| MCF-7 (Breast) | 41.47 (48h), 16.30 (72h) | 18.60 |

| HCT-116 (Colon) | 62.29 (48h), 18.88 (72h) | - |

| A549 (Lung) | 5.9 ± 1.7 | - |

The compound exhibited significant cytotoxic effects against MCF-7 and HCT-116 cell lines, demonstrating a promising profile compared to standard chemotherapeutics .

Molecular docking studies suggest that the compound interacts with various biological macromolecules through specific binding sites. The interactions include:

- Pi-Pi T-shaped interactions with amino acid residues such as Tyr932 and Ala911.

- Hydrogen bonding with key residues enhancing binding affinity.

These interactions contribute to the compound's efficacy in inhibiting cancer cell proliferation .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Benzylquinazolin-4-one | Lacks fluorine substitution | Strong antitumor activity |

| 6-Chloro-3-benzylquinazolin-4-one | Contains chlorine instead of fluorine | Varied biological activity compared to fluorine |

| 2-(4-Methoxyphenyl)-3-benzylquinazolin-4-one | Contains methoxy group | Different electronic properties |

The incorporation of the fluorine atom in the structure of this compound appears to enhance its biological activity compared to its analogs .

Case Studies

Recent studies have highlighted the antitumor potential of quinazolinone derivatives, including this compound:

- In vitro Studies : Evaluated against multiple cancer cell lines showing varying degrees of cytotoxicity.

- In vivo Models : Future research is needed to assess efficacy in animal models for comprehensive understanding.

Q & A

Q. What advanced techniques resolve reaction mechanism ambiguities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.